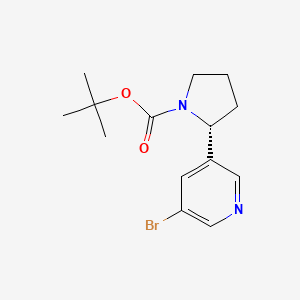

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

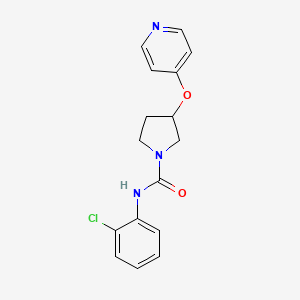

The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the synthesis and properties of similar thiazole-based benzamide compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thioamides or the reaction of hydrazinecarbothioamides with various reagents. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method known for its efficiency and reduced reaction times . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide could also be performed using similar cyclization techniques.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . X-ray diffraction studies can also be used to determine the crystal structure of these compounds . These techniques would be applicable in analyzing the molecular structure of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide to confirm its synthesis and purity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including derivatization, which can be used to enhance their properties or to facilitate their detection. For instance, derivatization with fluorescence reagents has been used to detect alcohols and amines . The reactivity of thiazole derivatives with different functional groups can be exploited to synthesize a wide range of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the thiazole ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's antimicrobial and anticancer activities . The compound's lipophilicity, hydrogen bond donor and acceptor count, and molecular weight are important for its drug-like behavior and ADMET properties, which can be predicted using computational tools .

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity Assays

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, due to its structural similarity to compounds with thiazolyl and benzamide moieties, may be implicated in antioxidant capacity assays, such as those involving ABTS/PP decolorization. Such assays are crucial for evaluating the antioxidant capacity of various compounds, potentially including N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, although direct studies on this specific compound are not available. The ABTS•+ radical cation-based assays, for example, are widely used for this purpose and are important for understanding the antioxidant properties of phenolic compounds and their reactions with ABTS•+ radicals (Ilyasov et al., 2020).

Sulfonamide Research

Research into sulfonamides, which share a functional group similarity with N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, highlights their broad application in clinical drugs, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Novel drugs continue to be developed using the sulfonamide moiety for enhanced therapeutic effects, indicating a potential area of application for compounds like N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide in future therapeutic developments (Carta et al., 2012).

Metal Complexes and Ligand Applications

Compounds with structural features similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, such as N-alkylphenothiazines, are known for their ability to act as ligands in metal complexes. These complexes can exhibit significant biological activities, including antimicrobial and anticancer effects. This suggests a potential research avenue for exploring N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide as a ligand in metal complexes for various biomedical applications (Krstić et al., 2016).

Optoelectronic Materials

The structural complexity and potential electronic properties of compounds like N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide could make them candidates for optoelectronic material applications. Derivatives of similar heterocyclic compounds have been investigated for their luminescent and electroluminescent properties, suggesting a research interest in the use of such molecules in electronic devices, sensors, and other optoelectronic applications (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

The primary target of the compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(ethanesulfonyl)benzamide, is the Hec1/Nek2 protein complex . This complex plays a crucial role in cell division and is often overexpressed in cancer cells .

Mode of Action

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide interacts with its target by disrupting the interaction between Hec1 and Nek2 proteins . This disruption leads to a decrease in the overall level of Nek2 protein in the cell .

Biochemical Pathways

The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide affects the spindle assembly checkpoint pathway . By disrupting the Hec1/Nek2 interaction, it impairs the proper functioning of this pathway, leading to cell death .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection

Result of Action

The result of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide’s action is the inhibition of cancer cell proliferation . Specifically, it has been shown to effectively inhibit the growth of human breast cancer cells, with a GI50 value of 10-21 μM .

Action Environment

The action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can be influenced by various environmental factors. For instance, the stability and efficacy of the compound may be affected by the pH and temperature of the storage environment

Eigenschaften

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)18-8-6-5-7-16(18)19(23)22-20-21-17(12-26-20)15-10-9-13(2)11-14(15)3/h5-12H,4H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOLGRFYEWTEKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)

![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)